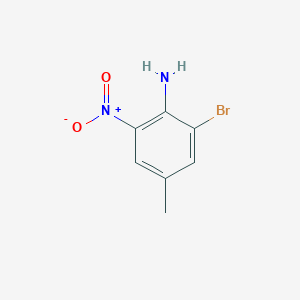

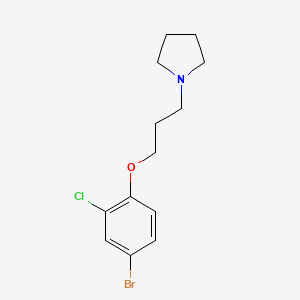

1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the potential characteristics and behaviors of the compound . For instance, the synthesis and characterization of related pyrrolidine derivatives and bromo-chlorophenyl compounds are discussed, which may share some synthetic pathways or structural features with "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, cyclization, and bromination. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, involves a sequence of reactions starting from 2,3-dichloropyridine . Similarly, the synthesis of a new pyrrole derivative is achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods could potentially be adapted for the synthesis of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, the crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione was elucidated, revealing the conformation of the phenyl rings and the presence of an intramolecular hydrogen bond . These techniques could be employed to determine the molecular structure of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" and to confirm its conformation and bonding patterns.

Chemical Reactions Analysis

The related compounds exhibit reactivity that could be indicative of the behavior of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine". For example, cyclometalated complexes are used in coupling reactions of aryl chlorides, suggesting that the bromo-chlorophenyl moiety in the compound of interest may also participate in similar reactions . Additionally, the presence of a pyrrolidine ring could influence the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine". For instance, the luminescence of cyclometalated complexes under UV irradiation suggests potential photophysical properties . The corrosion inhibition properties of a pyrrole derivative on steel surfaces indicate that the compound may also exhibit similar protective effects . Furthermore, the electronic and optical properties of a chalcone derivative, such as the HOMO-LUMO gap and electrostatic potential maps, could be comparable to those of "1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Synthesis of Phosphodiesterase Inhibitors : The synthesis of [(14)C]-labeled 2-(3-chlorophenyloxy)-3-[3-(3-hydroxy)pyridin-4-yl propoxy]pyridine, a phosphodiesterase 4 inhibitor, is detailed, starting from [(14)C]-2-bromopyridin-3-ol. This illustrates the compound's role in the development of phosphodiesterase inhibitors (Takeshi Ochi et al., 2014).

Development of Corrosion Inhibitors : Imidazo[4,5-b] pyridine derivatives, which are structurally related to the compound , have been evaluated for their ability to inhibit mild steel corrosion, demonstrating the potential application of similar compounds in corrosion prevention (A. Saady et al., 2021).

Fungicidal Applications : Studies on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which bear structural similarities, have revealed their fungicidal activity, suggesting a possible application in agriculture and pharmacology (A. Kuzenkov & V. V. Zakharychev, 2009).

Chemical Properties and Applications

Antimicrobial Activity : The synthesis of 4-(Pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and its derivatives reveals significant antimicrobial activity against a range of bacteria, indicating potential applications in antimicrobial treatments (A. Bogdanowicz et al., 2013).

Total Synthesis of Natural Alkaloids : The use of related pyrrolo[2,3-b]pyridine derivatives in the total synthesis of natural alkaloids like variolin B suggests potential applications in the synthesis of complex natural products (A. Baeza et al., 2010).

Development of Electroanalytic and Spectroscopic Materials : The synthesis and characterization of N-linked polybispyrroles, which include pyrrolidine derivatives, have been studied for their electrochromic and ion receptor properties, showing potential in materials science and sensor technology (O. Mert et al., 2013).

Zukünftige Richtungen

Eigenschaften

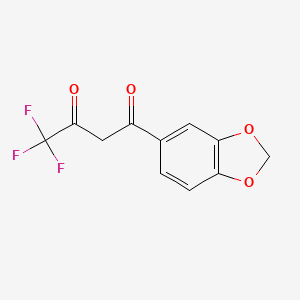

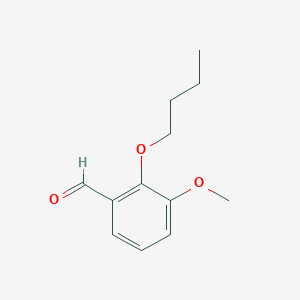

IUPAC Name |

1-[3-(4-bromo-2-chlorophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKQODYADOHRNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)